![molecular formula C22H20N4O4S B2673963 N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide CAS No. 843630-52-4](/img/structure/B2673963.png)
N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a chemical compound . It is offered by various chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study describes the synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents . Another study discusses the green synthesis of novel quinoxaline sulfonamides with antibacterial activity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several studies have synthesized and evaluated benzenesulfonamide derivatives for their anticancer properties. For instance, compounds with a quinoline or quinoxaline moiety have demonstrated interesting cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. Specific derivatives exhibited significant in vitro cytotoxic activity, comparable or superior to reference drugs like doxorubicin, indicating their promise in cancer treatment protocols (Ghorab et al., 2008), (Żołnowska et al., 2018).
Radioprotective Agents
Research has also highlighted the utility of benzenesulfonamide derivatives as radioprotective agents. This application is critical for cancer patients undergoing radiotherapy, as these compounds could potentially mitigate the harmful effects of radiation on healthy tissues while enhancing the treatment's efficacy against cancerous cells (Ghorab et al., 2008).
Inhibitory Effects on Specific Targets
The inhibitory effects of benzenesulfonamide derivatives have been explored in the context of specific enzymes and receptors. For example, studies have identified compounds capable of down-regulating NFkappaB activity, a factor in inflammatory and immune responses that can contribute to cancer progression. These findings open avenues for developing targeted therapies against diseases where NFkappaB plays a pivotal role (Xie et al., 2008).
Eigenschaften
IUPAC Name |
N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-16-12-15(13-17(14-16)30-2)23-21-22(25-20-11-7-6-10-19(20)24-21)26-31(27,28)18-8-4-3-5-9-18/h3-14H,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOCXJLJMKJXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

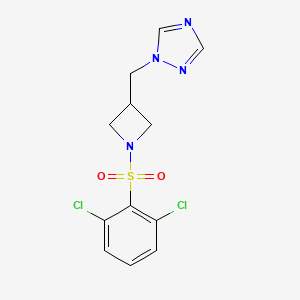
![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2673883.png)
![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)
![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)

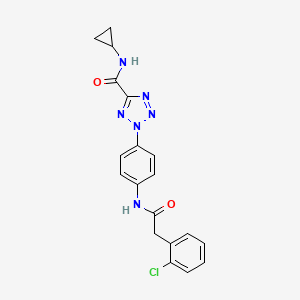
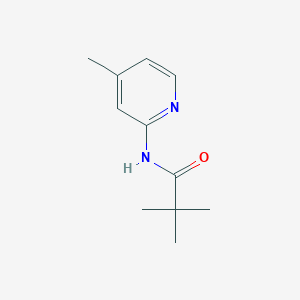
![1-(4-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2673892.png)
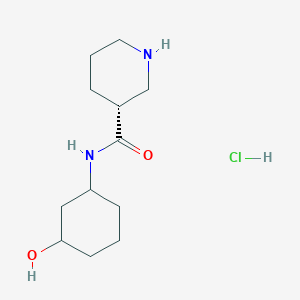
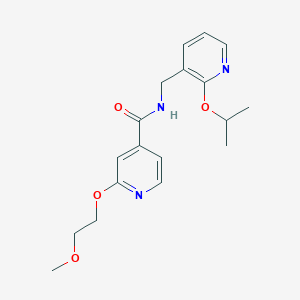
![1-butyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2673896.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2673898.png)

